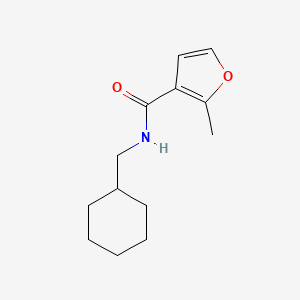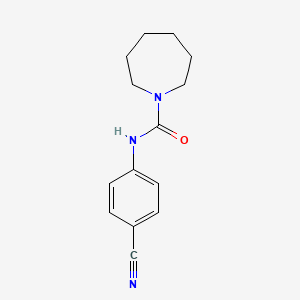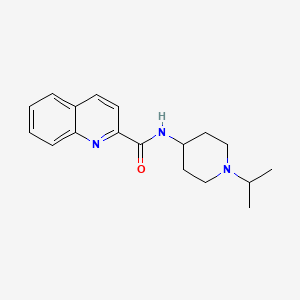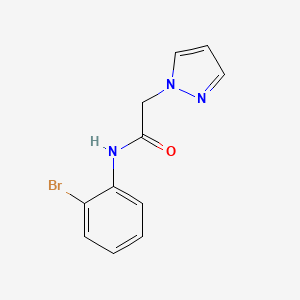
N-(2-bromophenyl)-2-pyrazol-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-pyrazol-1-ylacetamide, also known as BPAA, is a chemical compound that has been widely studied for its potential use in scientific research. BPAA is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-pyrazol-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-bromophenyl)-2-pyrazol-1-ylacetamide for lab experiments is its high purity and high yield synthesis method. This makes it a reliable compound for scientific research. Additionally, this compound has been shown to have a range of potential applications in scientific research, making it a versatile compound. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on N-(2-bromophenyl)-2-pyrazol-1-ylacetamide. One area of research is in the development of this compound as a chemotherapeutic agent. Further studies are needed to determine the efficacy of this compound in vivo and to optimize its dosing and delivery. Additionally, further studies are needed to determine the mechanism of action of this compound and to identify its molecular targets. Finally, studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-2-pyrazol-1-ylacetamide involves the reaction of 2-bromobenzoyl chloride with 2-pyrazoline in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a reliable compound for scientific research.
Scientific Research Applications
N-(2-bromophenyl)-2-pyrazol-1-ylacetamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2-bromophenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-9-4-1-2-5-10(9)14-11(16)8-15-7-3-6-13-15/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVJMMDWUMSGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

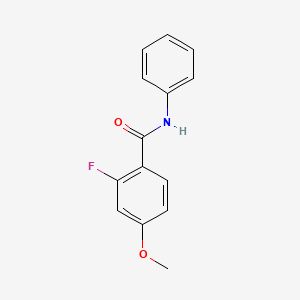
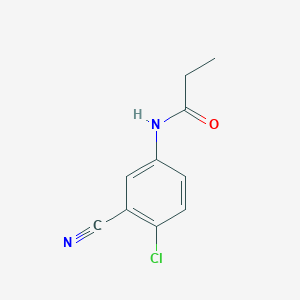



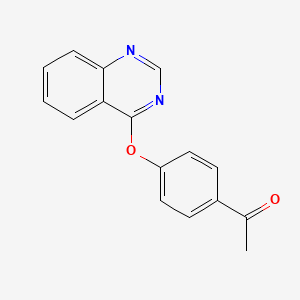
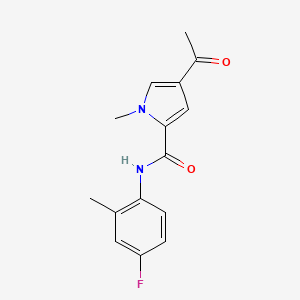
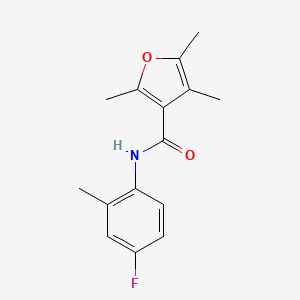
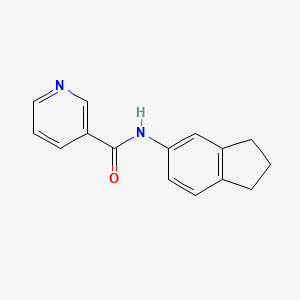

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
